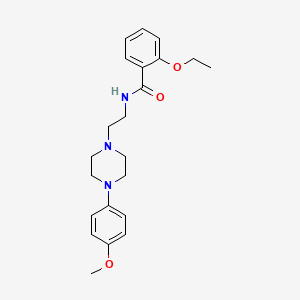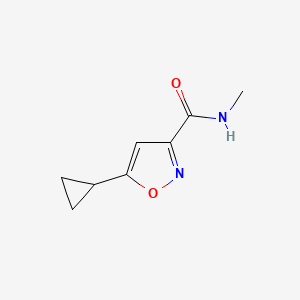![molecular formula C24H24N4O3S2 B2926623 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-17-1](/img/structure/B2926623.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrazolopyridines : Compounds similar to the one have been synthesized through the reaction of amino pyrazoles with cyanochalcones. Studies have shown that these compounds prefer a 2H-tautomeric structure in solution and form different crystal structures, including hydrogen-bonded trimers and two-dimensional sheets (Quiroga et al., 1999).
Characterization of Pyrazolopyrimidines : Novel series of pyrazolopyrimidines have been synthesized and characterized using NMR and mass spectrometry. These compounds have been evaluated for their biological activities, highlighting the importance of structural analysis in understanding their function (Rahmouni et al., 2016).
Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for synthesizing pyrazolopyridines, demonstrating its efficiency in producing compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Potential Biological Activities
Anticancer and Anti-Inflammatory Properties : Some pyrazolopyrimidines have shown significant cytotoxic activity against cancer cell lines and also exhibit anti-inflammatory properties. This indicates their potential in developing new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity : Pyrazolopyridines synthesized using microwave irradiation have been tested for their antimicrobial activities against various bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (El‐Borai et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the movement of potassium ions across the cell membrane. This action can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus modulating the transmission of signals within the nervous system .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By reducing neuronal excitability, it can modulate the release of various neurotransmitters and thus impact a range of neurological processes .
Result of Action
The activation of GIRK channels and the subsequent modulation of neuronal signaling can have various effects at the molecular and cellular levels. These effects can include changes in neurotransmitter release, alterations in neuronal firing patterns, and potentially impacts on higher-level processes such as cognition and behavior .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(1-phenylethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-15(17-7-4-3-5-8-17)25-24(29)19-13-20(21-9-6-11-32-21)26-23-22(19)16(2)27-28(23)18-10-12-33(30,31)14-18/h3-9,11,13,15,18H,10,12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXXUQFMQJTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)



![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)
![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)
